Manganese(iii)citrate

Description

Properties

CAS No. |

10024-66-5 |

|---|---|

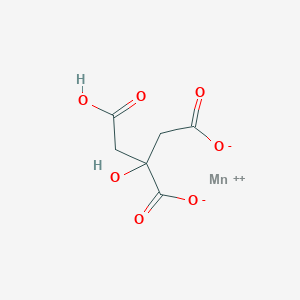

Molecular Formula |

C6H8MnO7 |

Molecular Weight |

247.06 g/mol |

IUPAC Name |

2-hydroxypropane-1,2,3-tricarboxylic acid;manganese |

InChI |

InChI=1S/C6H8O7.Mn/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12); |

InChI Key |

OKOYFIHZDKMHAM-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Mn+2].[Mn+2].[Mn+2] |

Color/Form |

White powder |

Other CAS No. |

10060-26-1 10024-66-5 5968-88-7 |

physical_description |

Liquid White solid; [Hawley] |

solubility |

Soluble in water in presence of sodium citrate |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of a Stabilized Manganese(III) Citrate Complex from Manganese(II) Acetate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Manganese(III) [Mn(III)] complexes are of significant interest in various fields, including catalysis and biomedical research, due to their potent oxidative capabilities and role in biological systems. However, the inherent instability of the Mn(III) ion in aqueous solutions presents a considerable synthetic challenge, as it is prone to disproportionation into Mn(II) and manganese dioxide (MnO₂). This guide provides a comprehensive, in-depth methodology for the synthesis of a stable Manganese(III) citrate complex starting from the readily available and stable precursor, manganese(II) acetate. The core of this process lies in the strategic oxidation of Mn(II) to Mn(III) in the presence of citric acid, which acts as a robust chelating agent, immediately sequestering and stabilizing the newly formed Mn(III) ion. This document details the underlying chemical principles, provides a field-proven, step-by-step experimental protocol, and discusses critical process parameters and characterization techniques to ensure the synthesis of a pure and stable final product.

Introduction: The Challenge and Strategy

The chemistry of manganese is rich and varied, with the element existing in multiple oxidation states. While Mn(II) and Mn(IV) are relatively common and stable in natural waters and chemical systems, the Mn(III) state is a powerful oxidant with a high reduction potential (E⁰ ≈ 1.51 V) and is consequently highly reactive and unstable.[1][2] This instability makes Mn(III) complexes susceptible to decomposition through intramolecular electron transfer or disproportionation, posing a significant hurdle for their isolation and application.[2]

The key to harnessing the unique properties of Mn(III) is its stabilization through coordination with appropriate ligands. Polydentate ligands, particularly those with carboxylate and hydroxyl functional groups, can form highly stable chelate complexes with Mn(III). Citric acid is an exemplary ligand for this purpose; it is a tricarboxylic acid with a hydroxyl group, capable of binding to the manganese ion in a multidentate fashion.[3][4] This chelation effectively encapsulates the Mn(III) ion, preventing its decomposition and rendering the complex water-soluble and stable for extended periods, even on the scale of days in a significant excess of citrate.[1]

This guide outlines a synthesis strategy that leverages this principle: the in-situ oxidation of a stable Manganese(II) acetate precursor to Manganese(III) in an aqueous environment rich in citrate ions. The citrate is present to immediately complex the Mn(III) as it forms, thereby preventing its degradation and enabling the isolation of the target Manganese(III) citrate complex.

The Chemistry of Synthesis

The conversion of manganese(II) acetate to Manganese(III) citrate is a multi-step process involving a core redox reaction and a subsequent coordination event.

The Oxidation Step: Mn(II) to Mn(III)

The fundamental transformation is the single-electron oxidation of the manganese center:

Mn²⁺ → Mn³⁺ + e⁻

To drive this reaction, a potent oxidizing agent is required. While various methods exist, including electrochemical oxidation and the use of air in basic conditions, the use of potassium permanganate (KMnO₄) in an acidic to neutral solution is a reliable and well-controlled laboratory method.[5][6][7] In this reaction, the permanganate ion (MnO₄⁻), with Mn in the +7 oxidation state, is reduced while the Mn(II) is oxidized. The overall balanced reaction in the presence of acetate and subsequent chelation by citrate (H₄cit) is complex, but the core redox half-reactions are:

-

Oxidation: 4 Mn²⁺ → 4 Mn³⁺ + 4 e⁻

-

Reduction: MnO₄⁻ + 8 H⁺ + 5 e⁻ → Mn²⁺ + 4 H₂O

The stoichiometry dictates that 4 moles of Mn(II) are oxidized for every 1 mole of KMnO₄ reduced.[5]

The Crucial Role of the Citrate Ligand

Citric acid (H₄cit) is a weak acid with four dissociable protons (three from carboxyl groups and one from the hydroxyl group), with pKa values of approximately 3.13, 4.76, and 6.40 for the carboxyl groups.[1] The degree of deprotonation is pH-dependent and critical for its coordinating ability. In the synthesis of the Mn(III) complex, the citrate ligand is typically fully deprotonated, binding to the Mn³⁺ ion through the α-hydroxyl, α-carboxylate, and one of the β-carboxylate groups.[3][8][9]

The reaction is performed in a significant molar excess of citric acid to manganese. This serves two purposes:

-

Ensuring Complete Complexation: The high concentration of citrate ligand shifts the equilibrium towards the formation of the Mn(III)-citrate complex.

-

Stabilization: The excess citrate provides a stabilizing environment, preventing the newly formed, uncomplexed Mn(III) from undergoing deleterious side reactions.[1]

The resulting complex, such as (NH₄)₅[MnIII(C₆H₄O₇)₂]·2H₂O, features a six-coordinate manganese ion bound by two fully deprotonated citrate ligands in a distorted octahedral geometry, a structure that imparts considerable stability.[8][9]

Detailed Experimental Protocol

This protocol describes the synthesis of Manganese(III) citrate on a laboratory scale. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents

| Reagent | Formula | Grade | Supplier Example |

| Manganese(II) acetate tetrahydrate | Mn(CH₃COO)₂·4H₂O | Analytical Reagent | Sigma-Aldrich |

| Citric acid, anhydrous | C₆H₈O₇ | ACS Reagent | Fisher Scientific |

| Potassium permanganate | KMnO₄ | ACS Reagent | VWR |

| Deionized Water | H₂O | Type II or better | Millipore |

| Ethanol, 95% | C₂H₅OH | Reagent Grade | Decon Labs |

| Diethyl ether | (C₂H₅)₂O | Reagent Grade | Sigma-Aldrich |

Equipment: 250 mL three-neck round-bottom flask, magnetic stirrer and stir bar, dropping funnel, thermometer, heating mantle, Buchner funnel and flask, vacuum source, standard laboratory glassware.

Step-by-Step Synthesis Procedure

-

Preparation of the Mn(II)-Citrate Precursor Solution:

-

In the 250 mL three-neck flask, dissolve 5.0 g (approx. 20.4 mmol) of manganese(II) acetate tetrahydrate in 100 mL of deionized water. Stir until the solid is fully dissolved, resulting in a pale pink solution.

-

To this solution, add a significant molar excess of citric acid, for example, 20.0 g (approx. 104.1 mmol), which corresponds to a ~5:1 molar ratio of citrate to manganese. Stir until the citric acid is completely dissolved. The solution should remain clear.

-

-

Preparation of the Oxidant Solution:

-

In a separate beaker, carefully dissolve 0.81 g (approx. 5.1 mmol) of potassium permanganate in 50 mL of deionized water. This amount corresponds to the stoichiometric requirement to oxidize the Mn(II) (molar ratio of Mn(II):KMnO₄ ≈ 4:1). Stir gently until fully dissolved.

-

-

The Oxidation Reaction:

-

Gently heat the Mn(II)-citrate solution in the flask to approximately 40-50°C using the heating mantle. This moderate temperature facilitates the reaction without promoting significant degradation.

-

Transfer the potassium permanganate solution to the dropping funnel.

-

Add the KMnO₄ solution dropwise to the warm, stirring Mn(II)-citrate solution over a period of 30-45 minutes. The rate of addition is critical to maintain control over the reaction.

-

Observation: As the permanganate is added, its characteristic purple color will disappear upon reaction, and the solution will gradually darken to a deep brown or reddish-brown color, characteristic of the Mn(III)-citrate complex. A slight brown precipitate of MnO₂ may form if the addition is too rapid or the pH is not optimal; the excess citrate helps to minimize this.

-

-

Reaction Completion and Product Isolation:

-

After the addition is complete, continue stirring the reaction mixture at 40-50°C for an additional hour to ensure the reaction goes to completion.

-

Allow the solution to cool to room temperature, then cool it further in an ice bath for 30 minutes to encourage precipitation if the product is not fully soluble.

-

If a precipitate has formed, collect the solid product by vacuum filtration using a Buchner funnel.

-

If the product remains in solution, it can often be precipitated by the slow addition of a water-miscible organic solvent like ethanol. Add ethanol slowly while stirring until the solution becomes turbid, then cool in an ice bath to maximize precipitation.

-

Wash the collected solid product sequentially with small portions of cold deionized water, followed by 95% ethanol, and finally diethyl ether to facilitate drying.

-

-

Drying:

-

Dry the final product in a vacuum desiccator over a suitable desiccant (e.g., P₂O₅ or anhydrous CaCl₂) to remove residual solvent and water. The yield should be recorded after the product has reached a constant weight.

-

Safety Precautions

-

Potassium Permanganate (KMnO₄): A strong oxidizing agent. Avoid contact with skin, eyes, and combustible materials. Handle with care to prevent dust formation.

-

Diethyl Ether: Extremely flammable. Use only in a fume hood, away from any ignition sources.

-

General: Wear safety goggles, a lab coat, and appropriate gloves throughout the procedure.

Workflow Visualization and Data Summary

Experimental Workflow Diagram

The following diagram illustrates the complete synthesis workflow, from reactant preparation to the final, characterized product.

Caption: Experimental workflow for the synthesis of Manganese(III) citrate.

Quantitative Data Summary

| Parameter | Value | Moles (approx.) | Molar Ratio (to Mn) |

| Mn(CH₃COO)₂·4H₂O | 5.0 g | 20.4 mmol | 1 |

| Citric Acid (anhydrous) | 20.0 g | 104.1 mmol | ~5.1 |

| KMnO₄ | 0.81 g | 5.1 mmol | ~0.25 (i.e., 1:4) |

| Reaction Conditions | |||

| Initial Volume (Mn(II)+Citrate) | ~100 mL | - | - |

| Oxidant Solution Volume | 50 mL | - | - |

| Reaction Temperature | 40 - 50 °C | - | - |

| Reaction Time | ~1.5 - 2 hours | - | - |

| Expected Outcome | |||

| Theoretical Yield | Dependent on exact product stoichiometry | - | - |

| Appearance | Deep brown/reddish-brown solid | - | - |

Validation and Mechanistic Insights

Characterization of the Final Product

Confirmation of the synthesis of Manganese(III) citrate is essential. The following techniques are recommended:

-

UV-Visible Spectroscopy: Mn(III) complexes typically exhibit characteristic absorption bands in the visible region due to d-d electronic transitions. This technique can confirm the presence of Mn(III) and monitor the reaction's progress.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the coordination of the citrate ligand to the manganese ion by observing shifts in the carboxylate (C=O) and hydroxyl (O-H) stretching frequencies compared to free citric acid.[8][9]

-

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful tool for studying paramagnetic species. The EPR spectrum of the product will be characteristic of a high-spin d⁴ Mn(III) center, distinguishing it clearly from the d⁵ Mn(II) precursor.[8][9]

-

Magnetic Susceptibility: Measurements of magnetic susceptibility can corroborate the oxidation state of the manganese center.[8][9]

Troubleshooting and Key Considerations

-

Formation of MnO₂ Precipitate: If a dark brown, insoluble precipitate forms that is not the desired product, it is likely manganese dioxide (MnO₂). This typically occurs if the pH is too high or if the local concentration of the oxidizing agent is too great (i.e., adding KMnO₄ too quickly). Ensuring a sufficient excess of citric acid helps buffer the system and provides ample ligand to capture the Mn(III) before it can disproportionate.

-

Incomplete Reaction: If the solution retains a purple tint from unreacted permanganate, it may indicate that the Mn(II) was not pure or that a side reaction consumed the oxidant. If the solution remains pale pink, the oxidation has not proceeded effectively. Check the reaction temperature and the quality of the KMnO₄.

-

Product Instability: While the citrate complex is relatively stable, it is still subject to eventual degradation via internal electron transfer from the citrate ligand to the Mn(III) center.[1][2] For long-term storage, the solid, dry product should be kept in a cool, dark, and dry environment.

Conclusion

The synthesis of Manganese(III) citrate from manganese(II) acetate is an accessible yet illustrative example of stabilization by chelation. By carefully controlling the oxidation of a stable Mn(II) precursor in the presence of a strategically chosen ligand, the highly reactive Mn(III) intermediate can be trapped and isolated. This technical guide provides a robust and reliable protocol grounded in established chemical principles, enabling researchers to produce this valuable complex for further study and application in chemistry, biology, and materials science. The successful synthesis and characterization of this compound underscore the importance of ligand design in controlling the reactivity and stability of transition metal complexes.

References

-

Topolski, A. (2011). Insight into the degradation of a manganese(III)–citrate complex in aqueous solutions. Chemical Papers, 65(3), 389–392. Link

-

Kessissoglou, D. P., et al. (1998). Syntheses, spectroscopic studies, and structural characterizations of novel mononuclear, water-soluble manganese citrate complexes. Inorganic Chemistry, 37(18), 4594–4601. Link

-

Ali, M., et al. (2021). Manganese Citrate Chemistry: Syntheses, Spectroscopic Studies, and Structural Characterizations of Novel Mononuclear, Water-Soluble Manganese Citrate Complexes. Request PDF. Link

-

Herchel, R., et al. (2019). Manganese citrate complexes: Syntheses, crystal structures and thermal properties. Inorganica Chimica Acta, 495, 118968. Link

-

Herchel, R., et al. (2006). Manganese citrate complexes: syntheses, crystal structures and thermal properties. Transition Metal Chemistry, 31(4), 467-474. Link

-

VIZDA INDUSTRIAL CO., LIMITED. (n.d.). Manganese III Citrate CAS 10024-66-5 Citrate Complexing Nutrients. Retrieved from Link

-

Wikipedia. (n.d.). Manganese(III) acetate. Retrieved from Link

-

Shaw, J. R., et al. (2022). Challenges of Measuring Soluble Mn(III) Species in Natural Samples. Molecules, 27(5), 1668. Link

-

Yurasova, O. (2018). Chemical interaction of manganese (II) with citric acid. ResearchGate. Link

-

Soldatova, N. E., et al. (2013). Mn(II,III) oxidation and MnO2 mineralization by an expressed bacterial multicopper oxidase. Proceedings of the National Academy of Sciences, 110(29), 11848–11853. Link

-

Rhodium.ws. (n.d.). Preparation of Manganese(III)acetate from Potassium Permanganate. Retrieved from Link

-

Coffield, T. H. (1972). U.S. Patent No. 3,647,835. Washington, DC: U.S. Patent and Trademark Office. Link

-

Crystal growing wiki. (n.d.). Manganese(II) acetate. Retrieved from Link

-

Soldatova, N. E., et al. (2013). Mn(II,III) oxidation and MnO2 mineralization by an expressed bacterial multicopper oxidase. PubMed. Link

-

Wikipedia. (n.d.). Manganese-mediated coupling reactions. Retrieved from Link

-

Manglam Chemicals. (n.d.). Manganese Acetate: A Versatile Reagent for Chemical Industries. Retrieved from Link

-

Batool, S., et al. (2024). Recent Advances in Manganese(III)-Assisted Radical Cyclization for the Synthesis of Natural Products: A Comprehensive Review. MDPI. Link

-

ResearchGate. (n.d.). Fig. 3. Dependence of the oxidation potential of Mn II to Mn III on pH... Retrieved from Link

-

Wang, X. D., & Stone, A. T. (2006). The citric acid-MnIII,IVO2(birnessite) reaction. Electron transfer, complex formation, and autocatalytic feedback. Geochimica et Cosmochimica Acta, 70(17), 4477-4493. Link

-

Sciencemadness.org. (2020). Manganese ii and iii acetates. Retrieved from Link

-

E.L. Moore, et al. (1987). Kinetic study of the electrolytic oxidation of manganese(II) to manganese(III) in sulphuric acid. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. Link

-

ResearchGate. (2017). Oxidation of manganese(II) and reduction of manganese dioxide in sulphuric acid. Request PDF. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Challenges of Measuring Soluble Mn(III) Species in Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Preparation of Manganese(III)acetate from Potassium Permanganate - [www.rhodium.ws] [chemistry.mdma.ch]

- 6. US3647835A - Method of direct generation of manganese (iii) solution from manganese (ii) solution - Google Patents [patents.google.com]

- 7. Kinetic study of the electrolytic oxidation of manganese(II) to manganese(III) in sulphuric acid - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 8. Manganese citrate chemistry: syntheses, spectroscopic studies, and structural characterizations of novel mononuclear, water-soluble manganese citrate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Rational Design for the Synthesis and Crystallization of Manganese(III) Citrate: A Technical Guide

Abstract: Manganese(III) citrate is a coordination complex of significant interest for applications in catalysis and biomedical fields. However, its preparation, particularly in a stable, crystalline form, presents notable challenges due to the inherent instability of the Mn(III) oxidation state in aqueous solutions. Direct, validated protocols for its synthesis are scarce in publicly accessible literature. This guide, therefore, presents a rationally designed, first-principles approach to the synthesis of crystalline Manganese(III) citrate. We will detail a proposed step-by-step methodology, grounded in established principles of coordination chemistry and supported by analogous preparations of other Mn(III)-carboxylate complexes. The causality behind each experimental choice, from precursor selection to crystallization strategy, is explained to provide researchers with a robust framework for developing and optimizing this synthesis.

Introduction: The Significance and Challenge of Manganese(III) Citrate

Manganese is an essential trace element involved in numerous biological redox processes. Its ability to exist in multiple oxidation states (from +2 to +7) is key to its function. The Manganese(III) state, a d⁴ ion, is a powerful oxidizing agent, but this reactivity also makes it prone to disproportionation (2Mn³⁺ → Mn²⁺ + Mn⁴⁺) in aqueous solutions, posing a significant synthetic challenge.[1]

Citrate, a polyprotic carboxylic acid, is an excellent chelating agent for trivalent metal ions. Its combination of carboxylate and hydroxyl groups can coordinate with a metal center, forming a stable complex that can temper the reactivity of the Mn(III) ion.[2][3] The successful isolation of crystalline Manganese(III) citrate would provide a stable, well-characterized source of Mn(III) for fundamental studies and application development. However, the literature reveals a significant gap in established methods, with most studies focusing on Mn(II) citrate complexes or observing Mn(III) citrate as a transient species in solution.[4][5][6]

This guide aims to bridge that gap by proposing a plausible and chemically sound pathway for its synthesis and crystallization.

Theoretical Considerations for Synthesis Design

The Chemistry of the Manganese(III) Ion

The Mn(III) ion is a hard acid that prefers coordination with hard bases like oxygen donor ligands. In an octahedral field, its d⁴ electron configuration leads to a strong Jahn-Teller distortion, which can influence the final crystal structure.[7] The primary challenge is preventing its reduction to the more stable Mn(II) (d⁵) or its disproportionation.[1] Stabilization can be achieved by complexation with strong chelating ligands that satisfy the metal's coordination sphere and by carefully controlling the pH of the solution.[8]

Citrate as a Stabilizing Ligand

Citric acid (H₄cit) has three carboxyl groups and one hydroxyl group, all of which can participate in metal coordination. In the synthesis of a related ammonium manganese(III) citrate complex, the citrate ligand was found to be fully deprotonated, binding to the Mn³⁺ ion through the hydroxyl oxygen and two carboxylate oxygens.[2][3] This tridentate chelation sequesters the Mn(III) ion, significantly enhancing its stability in solution. The pH of the reaction medium is critical as it dictates the deprotonation state of the citric acid, thereby influencing its coordinating ability.

Selecting the Synthetic Pathway: An Oxidative Approach

The most logical and controllable route to Manganese(III) citrate is the in-situ oxidation of a stable Manganese(II) precursor in the presence of an excess of citric acid. This strategy ensures that the Mn(III) ion is immediately chelated by the citrate ligand upon its formation, preventing side reactions.

The proposed pathway involves two key stages:

-

Formation of the Mn(II)-Citrate Precursor Complex: A stable Mn(II) salt is dissolved with citric acid to form a solution containing the Mn(II)-citrate complex.

-

Controlled Oxidation: A suitable oxidizing agent is added to convert Mn(II) to Mn(III) within the citrate coordination sphere.

Proposed Experimental Protocol

This protocol is a hypothetical but chemically robust procedure designed as a starting point for laboratory investigation.

Materials and Reagents

| Reagent | Formula | Grade | Molar Mass ( g/mol ) | Proposed Quantity (mmol) |

| Manganese(II) Chloride Tetrahydrate | MnCl₂·4H₂O | ACS Reagent | 197.91 | 10 |

| Citric Acid Monohydrate | C₆H₈O₇·H₂O | ACS Reagent | 210.14 | 30 |

| Potassium Permanganate | KMnO₄ | ACS Reagent | 158.03 | 2 |

| Ammonium Hydroxide | NH₄OH | ~28% Solution | 35.04 | As needed |

| Deionized Water | H₂O | - | 18.02 | ~200 mL |

| Ethanol | C₂H₅OH | Anhydrous | 46.07 | As needed |

Experimental Workflow Diagram

Sources

- 1. quora.com [quora.com]

- 2. Manganese citrate chemistry: syntheses, spectroscopic studies, and structural characterizations of novel mononuclear, water-soluble manganese citrate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ovid.com [ovid.com]

- 8. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Chemical Properties and Structure of Manganese(III) Citrate

This guide provides a comprehensive technical overview of Manganese(III) citrate, a coordination complex of growing interest in biochemical and pharmaceutical research. We will delve into its molecular architecture, physicochemical properties, and the experimental methodologies crucial for its synthesis and characterization. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's behavior and potential applications.

Introduction: The Significance of Manganese(III) Citrate

Manganese is an essential trace element involved in a myriad of biological processes, acting as a critical cofactor for numerous enzymes. Its ability to exist in multiple oxidation states, primarily Mn(II) and Mn(III), is central to its biological activity. While Mn(II) is the more stable and common oxidation state, Mn(III) plays a vital role in the catalytic cycles of enzymes like manganese superoxide dismutase (MnSOD) and in photosystem II.

Citrate, a key intermediate in the citric acid cycle, is a potent chelating agent for metal ions.[1] The interaction between manganese and citrate is of significant biological relevance, potentially influencing the transport and bioavailability of manganese.[2] The Manganese(III) citrate complex, in particular, represents a stabilized form of the otherwise reactive Mn(III) ion, making it a valuable subject of study for understanding manganese biochemistry and for the development of novel therapeutic agents.[3][4] This guide will focus on a well-characterized mononuclear Mn(III) citrate complex, (NH4)5[MnIII(C6H4O7)2]·2H2O, as a case study to explore the fundamental chemical properties and structure of this class of compounds.[5][6][7]

Molecular Structure and Bonding

The structural elucidation of Manganese(III) citrate complexes has been pivotal in understanding their stability and reactivity. Single-crystal X-ray diffraction has provided detailed insights into the coordination environment of the manganese ion.

Coordination Geometry and Ligand Binding

In the mononuclear complex (NH4)5[MnIII(C6H4O7)2]·2H2O, the Manganese(III) ion is six-coordinate, exhibiting a distorted octahedral geometry.[5][6][7][8] The central Mn(III) ion is bound by two citrate ligands.[5][6][7] A significant feature of this complex is that the citrate ligand is fully deprotonated, coordinating to the Mn(III) ion as a (C6H4O7)4- entity.[5][6][7] This is in contrast to Mn(II) citrate complexes where the citrate ligand may be triply deprotonated, retaining the hydroxyl proton.[5][6][7]

The coordination of the two citrate ligands to the central manganese ion creates a stable mononuclear complex. The structure is further stabilized by an extensive network of hydrogen-bonding interactions involving the ammonium counterions and water molecules of crystallization.[5][6][7] These interactions contribute significantly to the overall stability of the crystalline lattice.[5][6][7]

Caption: Simplified 2D representation of the coordination of two citrate ligands to a central Mn(III) ion, illustrating a distorted octahedral geometry.

Crystallographic Data

The crystal structure of (NH4)5[MnIII(C6H4O7)2]·2H2O has been determined by single-crystal X-ray diffraction.[5][6][7] The key crystallographic parameters are summarized in the table below.

| Parameter | Value | Reference |

| Chemical Formula | C12H32N5O16Mn | [5][6][7] |

| Formula Weight | 593.36 | [5][6][7] |

| Crystal System | Triclinic | [5][6][7] |

| Space Group | P-1 | [5][6][7] |

| a (Å) | 9.606(3) | [5][6][7] |

| b (Å) | 9.914(3) | [5][6][7] |

| c (Å) | 7.247(3) | [5][6][7] |

| α (°) | 91.05(1) | [5][6][7] |

| β (°) | 105.60(1) | [5][6][7] |

| γ (°) | 119.16(1) | [5][6][7] |

| Volume (ų) | 571.3(3) | [5][6][7] |

| Z | 1 | [5][6][7] |

Physicochemical Properties

The physicochemical properties of Manganese(III) citrate are crucial for its handling, stability, and potential applications.

Solubility and Stability in Aqueous Solutions

Manganese(III) citrate complexes are water-soluble.[6] However, the stability of the Mn(III) oxidation state in aqueous solution is highly dependent on pH and the concentration of the citrate ligand.[9] Generally, a large excess of the ligand and basic conditions are required for long-term stability.[2][9] In the absence of a stabilizing ligand, Mn(III) in solution is prone to disproportionation into Mn(II) and Mn(IV) oxides.[3]

The decomposition of Mn(III) citrate complexes can occur via an internal electron transfer mechanism, leading to the reduction of Mn(III) to Mn(II) and oxidation of the citrate ligand.[3] The rate of this decomposition is influenced by pH, with acidification generally increasing the reaction rate.[2] This is attributed to the existence of different protonated forms of the Mn(III)-citrate complex in solution.[2]

Redox Properties

The redox potential of the Mn(III)/Mn(II) couple is significantly influenced by the coordination environment.[10] The formation of a stable complex with citrate modulates this potential, making the Mn(III) state more accessible and transiently stable under specific conditions.[2] The redox behavior of Mn(III) citrate is central to its potential role in biological systems and as a catalyst.

Experimental Methodologies

The synthesis and characterization of Manganese(III) citrate require specific experimental protocols to ensure the purity and integrity of the complex.

Synthesis of (NH4)5[MnIII(C6H4O7)2]·2H2O

A reliable method for the synthesis of crystalline (NH4)5[MnIII(C6H4O7)2]·2H2O involves the oxidation of a Mn(II) salt in the presence of a citrate source at a controlled pH.[6]

Step-by-Step Protocol:

-

Preparation of Reactant Solutions:

-

Dissolve a stoichiometric amount of a Mn(II) salt (e.g., MnCl2·4H2O) in deionized water.

-

Prepare a separate aqueous solution of citric acid and ammonium hydroxide to act as the citrate source and pH buffer.

-

-

Reaction Mixture:

-

Slowly add the Mn(II) solution to the citrate/ammonium hydroxide solution with constant stirring.

-

The pH of the resulting mixture should be carefully adjusted to near physiological values (around 7).

-

-

Oxidation:

-

Introduce a suitable oxidizing agent to convert Mn(II) to Mn(III). Air oxidation can be employed, often facilitated by gentle heating.

-

-

Crystallization:

-

Allow the reaction mixture to stand at a reduced temperature (e.g., 4 °C) for a period of time to facilitate the crystallization of the product.

-

-

Isolation and Purification:

-

Collect the resulting crystals by filtration.

-

Wash the crystals with a cold solvent (e.g., ethanol) to remove any unreacted starting materials and impurities.

-

Dry the purified crystals under vacuum.

-

Rationale: The use of a citrate/ammonium hydroxide buffer is crucial for maintaining a pH that favors the formation and stability of the Mn(III) complex. Slow crystallization at a lower temperature helps in obtaining well-defined crystals suitable for X-ray diffraction studies.

Spectroscopic Characterization

A suite of spectroscopic techniques is employed to confirm the identity and purity of the synthesized Manganese(III) citrate complex.

-

UV-Visible (UV-Vis) Spectroscopy: This technique is used to study the electronic transitions within the complex. The Mn(III) ion in a distorted octahedral field gives rise to characteristic d-d transitions, which can be observed in the visible region of the spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy provides information about the vibrational modes of the citrate ligand and its coordination to the manganese ion. The positions and shifts of the carboxylate (COO-) stretching frequencies are particularly informative in determining the coordination mode.

-

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful technique for studying paramagnetic species like Mn(III) (d4 configuration). The EPR spectrum provides information about the electronic structure and the local environment of the Mn(III) ion.[5][6][7]

Caption: A typical experimental workflow for the synthesis and characterization of Manganese(III) citrate.

Applications in Research and Drug Development

The unique properties of Manganese(III) citrate make it a compound of interest for various applications, particularly in the biomedical field.

Mimicking Superoxide Dismutase Activity

The redox activity of the Mn(III)/Mn(II) couple in a biologically relevant coordination environment makes Manganese(III) citrate a potential candidate for mimicking the activity of manganese superoxide dismutase (MnSOD). MnSOD is a crucial antioxidant enzyme that protects cells from oxidative damage by catalyzing the dismutation of superoxide radicals. The development of synthetic MnSOD mimetics is an active area of research for the treatment of diseases associated with oxidative stress.

Contrast Agents for Magnetic Resonance Imaging (MRI)

Paramagnetic manganese complexes can act as contrast agents in MRI. The ability of citrate to form stable complexes with manganese ions is being explored for the development of targeted and responsive MRI contrast agents.

Drug Delivery and Nanomedicine

Citrate functionalization is a common strategy for stabilizing and improving the biocompatibility of nanoparticles for drug delivery applications.[11] While not directly Manganese(III) citrate, citrate-functionalized manganese oxide nanoparticles have shown promise in preclinical studies for treating liver fibrosis.[11] The fundamental understanding of manganese-citrate interactions is crucial for the rational design of such nanomedicines.

Conclusion

Manganese(III) citrate is a fascinating coordination complex with a rich chemistry and significant biological relevance. Its distorted octahedral structure, with the Mn(III) ion chelated by two fully deprotonated citrate ligands, provides a degree of stability to the otherwise reactive Mn(III) oxidation state. The stability of the complex in solution is, however, critically dependent on factors such as pH and ligand concentration. A thorough understanding of its synthesis, structure, and physicochemical properties, as detailed in this guide, is essential for harnessing its potential in fields ranging from bioinorganic chemistry to the development of novel therapeutic and diagnostic agents. Further research into the biological interactions and reactivity of Manganese(III) citrate will undoubtedly unveil new opportunities for its application in science and medicine.

References

- Manganese citrate complexes: Syntheses, crystal structures and thermal properties. (2025). Source not available.

-

Dendrinou-Samara, C., et al. (n.d.). syntheses, spectroscopic studies, and structural characterizations of novel mononuclear, water-soluble manganese citrate complexes. PubMed. Retrieved from [Link]

- Topolski, A. (2011). Insight into the degradation of a manganese(III)–citrate complex in aqueous solutions. Chemical Papers, 65(3), 389–392.

-

Topolski, A. (2011). SHORT COMMUNICATION Insight into the degradation of a manganese(III)–citrate complex in aqueous solutions. ResearchGate. Retrieved from [Link]

- Dendrinou-Samara, C., et al. (n.d.).

-

PubChem. (n.d.). Manganese(iii)citrate. Retrieved from [Link]

-

Dendrinou-Samara, C., et al. (n.d.). Manganese Citrate Chemistry: Syntheses, Spectroscopic Studies, and Structural Characterizations of Novel Mononuclear, Water-Soluble Manganese Citrate Complexes | Request PDF. ResearchGate. Retrieved from [Link]

- Klewicki, J. K., & Morgan, J. J. (1998). Kinetic Behavior of Mn(III) Complexes of Pyrophosphate, EDTA, and Citrate. Environmental Science & Technology, 32(19), 2916-2922.

-

Hansard, S. P., & Luther, G. W. (2022). Challenges of Measuring Soluble Mn(III) Species in Natural Samples. PMC. Retrieved from [Link]

-

Tasić, J., et al. (n.d.). Impact of Fluorine in Manganese Citrate Synthesis on Structure and Value-Added Decomposition Products. MDPI. Retrieved from [Link]

-

Pramanik, A., et al. (2018). Citrate functionalized Mn3O4 in nanotherapy of hepatic fibrosis by oral administration. PMC. Retrieved from [Link]

- Dendrinou-Samara, C., et al. (2001). Syntheses, Spectroscopic Studies, and Structural Characterizations of Novel Mononuclear, Water-Soluble Manganese Citrate Complexes. Inorganic Chemistry, 40(19), 4948-4953.

-

Homo and hetero-metallic manganese citrate complexes: Syntheses, crystal structures and magnetic properties. (2009). ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). Manganese Citrate. Retrieved from [Link]

-

Manganese citrate complexes: syntheses, crystal structures and thermal properties. (n.d.). OUCI. Retrieved from [Link]

- Manganese citrate complexes: syntheses, crystal structures and thermal properties. (n.d.). Source not available.

- Gonzalez-Pech, N. I., et al. (2020). Redox-Driven Formation of Mn(III) in Ice. Environmental Science & Technology, 54(17), 10585-10594.

-

The Redox Chemistry of Manganese(III) and ‐(IV) Complexes. (2008). ResearchGate. Retrieved from [Link]

-

Gonzalez-Pech, N. I., et al. (2020). Redox-Driven Formation of Mn(III) in Ice. PMC. Retrieved from [Link]

-

Batool, S., et al. (2024). Recent Advances in Manganese(III)-Assisted Radical Cyclization for the Synthesis of Natural Products: A Comprehensive Review. MDPI. Retrieved from [Link]

-

Chemsrc. (n.d.). Manganese(III) citrate. Retrieved from [Link]

-

PubChem. (n.d.). Manganese Citrate. Retrieved from [Link]

-

Can Mn coordination compounds be good candidates for medical applications? (2023). Frontiers. Retrieved from [Link]

- Kim, H., & Hong, S. (2021). Sustainable manganese catalysis for late-stage C–H functionalization of bioactive structural motifs. Beilstein Journal of Organic Chemistry, 17, 1948-1962.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Challenges of Measuring Soluble Mn(III) Species in Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Can Mn coordination compounds be good candidates for medical applications? [frontiersin.org]

- 5. Manganese citrate chemistry: syntheses, spectroscopic studies, and structural characterizations of novel mononuclear, water-soluble manganese citrate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Citrate functionalized Mn3O4 in nanotherapy of hepatic fibrosis by oral administration - PMC [pmc.ncbi.nlm.nih.gov]

spectroscopic characterization of Manganese(III) citrate complex

An In-Depth Technical Guide to the Spectroscopic Characterization of Manganese(III) Citrate Complex

For Researchers, Scientists, and Drug Development Professionals

Abstract

Manganese, an essential trace element, exhibits a rich and varied coordination chemistry, with its +3 oxidation state playing a pivotal role in various biological and chemical processes. The Manganese(III) citrate complex, in particular, has garnered significant attention due to its relevance in biological systems and its potential applications in catalysis and drug development.[1] A thorough understanding of its electronic and structural properties is paramount for harnessing its full potential. This guide provides a comprehensive overview of the spectroscopic techniques employed in the characterization of the Manganese(III) citrate complex, offering field-proven insights into experimental design, data interpretation, and the underlying chemical principles.

Introduction: The Significance of Manganese(III) Citrate

Manganese is a crucial cofactor for a variety of enzymes, and its ability to cycle between different oxidation states (primarily Mn(II), Mn(III), and Mn(IV)) is central to its biological function. Citrate, a key intermediate in the citric acid cycle, is a ubiquitous biological chelator. The interaction between manganese and citrate is therefore of considerable biological interest. The Mn(III) citrate complex is not only relevant to manganese speciation in biological media but also holds promise in the development of novel therapeutic agents and catalysts.[2][3] Its stability and redox properties are highly dependent on its coordination environment, making detailed spectroscopic characterization an indispensable tool for researchers.[4][5]

This guide will delve into the multi-faceted approach required to elucidate the structure and electronic properties of the Mn(III) citrate complex, focusing on a synergistic application of various spectroscopic methods.

Synthesis and Sample Preparation: A Foundation for Reliable Characterization

The synthesis of a well-defined Manganese(III) citrate complex is the critical first step for any spectroscopic investigation. A reliable protocol ensures the purity and stability of the complex, which are essential for obtaining high-quality, reproducible data.

Experimental Protocol: Synthesis of Ammonium Pentakis(citrato)manganate(III) Dihydrate

This protocol is adapted from the successful synthesis of a mononuclear, water-soluble Mn(III) citrate complex, (NH₄)₅[Mn(C₆H₄O₇)₂]·2H₂O.[2]

Step 1: Preparation of Reactants

-

Dissolve citric acid in deionized water.

-

Separately, dissolve a suitable Mn(II) salt (e.g., MnCl₂) in deionized water.

-

Prepare an aqueous solution of an oxidizing agent (e.g., potassium permanganate) and an ammonium salt (e.g., ammonium hydroxide) to facilitate the oxidation of Mn(II) to Mn(III) and to provide the counterion.

Step 2: Reaction and Complex Formation

-

Slowly add the Mn(II) solution to the citric acid solution with constant stirring.

-

Carefully add the oxidizing agent to the Mn(II)-citrate mixture. The solution should change color, indicating the formation of the Mn(III) species.

-

Adjust the pH of the solution to near-physiological values (pH ~7) using the ammonium hydroxide solution. This is crucial for the stability of the Mn(III) citrate complex.[4]

Step 3: Crystallization and Isolation

-

Allow the resulting solution to stand at a cool temperature (e.g., 4°C) to facilitate the crystallization of the complex.

-

Collect the crystalline product by vacuum filtration.

-

Wash the crystals with a cold, sparingly soluble solvent to remove any unreacted starting materials.

-

Dry the purified crystals under vacuum.

Causality Behind Experimental Choices:

-

Excess Citrate: A high ligand-to-metal ratio is employed to favor the formation of the mononuclear complex and to stabilize the Mn(III) oxidation state.[6]

-

pH Control: The stability of the Mn(III) citrate complex is highly pH-dependent. Near-neutral pH is optimal for the formation and crystallization of the desired complex.[4]

-

Controlled Oxidation: The slow addition of the oxidizing agent ensures a controlled oxidation of Mn(II) to Mn(III), minimizing the formation of unwanted byproducts.

Multi-Technique Spectroscopic Analysis

A single spectroscopic technique rarely provides a complete picture of a coordination complex. A comprehensive characterization of Mn(III) citrate relies on the integration of data from multiple spectroscopic methods.

X-ray Crystallography: The Definitive Structural Blueprint

Single-crystal X-ray diffraction provides an unambiguous determination of the solid-state structure of the Mn(III) citrate complex, revealing bond lengths, bond angles, and the overall coordination geometry.

Key Structural Features of (NH₄)₅[Mn(C₆H₄O₇)₂]·2H₂O: [2]

-

Coordination Number and Geometry: The Mn(III) ion is six-coordinate, adopting a distorted octahedral geometry.[2]

-

Ligand Coordination: Two citrate ligands coordinate to the Mn(III) center.[2] In this Mn(III) complex, the citrate ligand is fully deprotonated, acting as a tetradentate ligand.[2]

-

Jahn-Teller Distortion: As a high-spin d⁴ ion, Mn(III) in an octahedral environment is subject to the Jahn-Teller effect, which leads to a distortion of the octahedron.[7][8] This is typically observed as an elongation or compression along one of the axes. In the case of the characterized Mn(III) citrate complex, a distorted octahedral geometry is confirmed.[2]

Diagram: Experimental Workflow for Spectroscopic Characterization

Caption: Workflow for the synthesis and spectroscopic characterization of Mn(III) citrate.

UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides valuable information about the electronic structure of the Mn(III) citrate complex by probing the d-d electronic transitions.

Experimental Protocol:

-

Prepare a solution of the Mn(III) citrate complex of known concentration in a suitable solvent (e.g., water).

-

Record the absorption spectrum over a wavelength range of approximately 200-800 nm using a dual-beam UV-Vis spectrophotometer.

-

Use the solvent as a reference.

Interpretation of the Spectrum:

-

d-d Transitions: High-spin Mn(III) (d⁴) in an octahedral field has a ⁵E ground state. The expected spin-allowed d-d transition is ⁵Eg → ⁵T₂g. Due to the Jahn-Teller distortion, the degeneracy of these states is lifted, often resulting in a broad, and sometimes split, absorption band in the visible region. For the (NH₄)₅[Mn(C₆H₄O₇)₂]·2H₂O complex, characteristic absorption bands are observed in the visible region, which are attributed to these d-d transitions.[2]

-

Charge-Transfer Bands: Ligand-to-metal charge transfer (LMCT) bands are typically observed in the UV region and are much more intense than the d-d transitions.

| Spectroscopic Feature | Wavelength Range (nm) | Assignment |

| d-d Transitions | ~450-600 | ⁵Eg → ⁵T₂g (split due to Jahn-Teller distortion) |

| LMCT Bands | < 400 | Citrate to Mn(III) charge transfer |

Electron Paramagnetic Resonance (EPR) Spectroscopy: A Window into the Paramagnetic Center

EPR spectroscopy is a powerful technique for studying paramagnetic species like Mn(III) (S=2). It provides information about the electronic spin state and the local environment of the manganese ion.

Experimental Protocol (High-Frequency EPR):

-

The sample can be a frozen solution or a solid powder of the Mn(III) citrate complex.

-

High-frequency and -field EPR (HFEPR) is often necessary for high-spin Mn(III) complexes due to large zero-field splitting.[9][10]

-

Spectra are recorded at cryogenic temperatures (e.g., 5-15 K).[11]

Interpretation of the Spectrum:

-

High-Spin Mn(III): The EPR spectra of high-spin Mn(III) complexes are characterized by a large zero-field splitting (ZFS) parameter, D.[9][12] The sign and magnitude of D are sensitive to the coordination geometry and the nature of the ligands.[11]

-

Axial and Rhombic Systems: The EPR spectrum can distinguish between axial (E=0) and rhombic (E≠0) symmetry around the Mn(III) ion.[9] The EPR spectra of the solid Mn(III) citrate complex attest to the presence of a paramagnetic Mn(III) species.[2]

Diagram: Coordination of Citrate to Mn(III)

Caption: Schematic of the hexa-coordinate Mn(III) ion with two citrate ligands.

Infrared (IR) Spectroscopy: Unveiling Functional Group Coordination

IR spectroscopy is used to identify the coordination of the citrate ligand's functional groups (carboxylate and hydroxyl) to the manganese ion.

Experimental Protocol:

-

Prepare a solid sample of the Mn(III) citrate complex, typically as a KBr pellet.

-

Record the IR spectrum over the mid-IR range (4000-400 cm⁻¹).

Interpretation of the Spectrum:

-

Carboxylate Stretching Frequencies: The positions of the asymmetric (νas) and symmetric (νs) stretching vibrations of the carboxylate groups are sensitive to their coordination mode. A large separation between νas and νs (Δν) is indicative of monodentate coordination, while a smaller separation suggests bidentate or bridging coordination.

-

Hydroxyl Group: The coordination of the alkoxide oxygen from the deprotonated hydroxyl group of citrate to the Mn(III) ion can be inferred from changes in the C-O stretching region.[13]

-

Mn-O Vibrations: The appearance of new bands in the low-frequency region (below 600 cm⁻¹) can be attributed to Mn-O stretching vibrations, confirming the coordination of oxygen atoms from the citrate ligand to the manganese center.[14]

| Vibrational Mode | Frequency Range (cm⁻¹) | Significance |

| νas(COO⁻) | ~1550-1650 | Asymmetric carboxylate stretch |

| νs(COO⁻) | ~1300-1450 | Symmetric carboxylate stretch |

| Δν (νas - νs) | Varies | Indicates carboxylate coordination mode |

| ν(C-O) | ~1050-1150 | Alkoxide C-O stretch |

| ν(Mn-O) | ~400-600 | Metal-ligand vibration |

Trustworthiness and Self-Validation: Integrating Spectroscopic Data

The strength of this multi-technique approach lies in the cross-validation of data from different spectroscopic methods. For instance, the distorted octahedral geometry determined by X-ray crystallography is consistent with the Jahn-Teller effect expected for a high-spin d⁴ Mn(III) ion, which in turn explains the features observed in the UV-Vis and EPR spectra. Similarly, the coordination of the carboxylate and hydroxyl groups inferred from IR spectroscopy should align with the bond distances and coordination environment revealed by X-ray crystallography.

Conclusion: A Holistic View of the Mn(III) Citrate Complex

The spectroscopic characterization of the Manganese(III) citrate complex requires a synergistic approach that combines the structural detail of X-ray crystallography with the electronic and vibrational insights provided by UV-Vis, EPR, and IR spectroscopy. This in-depth guide has outlined the key experimental considerations and interpretative frameworks for each technique, emphasizing the importance of a holistic analysis. For researchers in drug development and related fields, a thorough understanding of the structure-property relationships of this important complex is crucial for the rational design of new therapeutic and catalytic systems.

References

-

Pelin, M., et al. (2004). High Frequency and Field EPR Spectroscopy of Mn(III) Complexes in Frozen Solutions. Journal of the American Chemical Society, 126(14), 4581-4591. [Link]

-

Dendrinou-Samara, C., et al. (2004). Syntheses, Spectroscopic Studies, and Structural Characterizations of Novel Mononuclear, Water-Soluble Manganese Citrate Complexes. Inorganic Chemistry, 43(15), 4683-4691. [Link]

-

van Slageren, J., et al. (2002). Equatorial restriction of the photoinduced Jahn–Teller switch in Mn(iii)-cyclam complexes. Chemical Science, 14(1), 131-139. [Link]

-

Topolski, A. (2011). Insight into the degradation of a manganese(III)–citrate complex in aqueous solutions. Chemical Papers, 65(3), 389-392. [Link]

-

Klewicki, J. K., & Morgan, J. J. (1998). Kinetic Behavior of Mn(III) Complexes of Pyrophosphate, EDTA, and Citrate. Environmental Science & Technology, 32(19), 2916-2922. [Link]

-

Barra, A.-L., et al. (2004). High-spin chloro mononuclear MnIII complexes: a multifrequency high-field EPR study. JBIC Journal of Biological Inorganic Chemistry, 9(6), 736-744. [Link]

-

Tang, J., et al. (2009). Manganese citrate complexes: syntheses, crystal structures and thermal properties. Journal of Coordination Chemistry, 62(5), 793-801. [Link]

-

Harding, D. J., et al. (2019). Thermal Jahn–Teller Distortion Changes and Slow Relaxation of Magnetization in Mn(III) Schiff Base Complexes. Inorganic Chemistry, 58(18), 12151-12161. [Link]

-

Das, B., et al. (2014). The effect of the orientation of the Jahn–Teller distortion on the magnetic interactions of trinuclear mixed-valence Mn(ii)/Mn(iii) complexes. Dalton Transactions, 43(1), 249-257. [Link]

-

Lufaso, M. W. (2013). Understanding the Jahn–Teller Effect in Octahedral Transition-Metal Complexes: A Molecular Orbital View of the Mn(β-diketonato)3 Complex. Journal of Chemical Education, 90(11), 1478-1482. [Link]

-

Ali, B., & Iqbal, M. A. (2020). Can Mn coordination compounds be good candidates for medical applications?. Frontiers in Chemistry, 8, 584. [Link]

-

Luther, G. W., et al. (2022). Challenges of Measuring Soluble Mn(III) Species in Natural Samples. Minerals, 12(3), 339. [Link]

-

Knapp, M. J., et al. (2002). High frequency and field EPR spectroscopy of Mn(III) complexes in frozen solutions. Journal of Inorganic Biochemistry, 91(1), 1-8. [Link]

-

Hanssen, E., & Hureau, C. (2019). Challenges of Measuring Soluble Mn(III) Species in Natural Samples. Molecules, 24(17), 3123. [Link]

-

Tang, J., et al. (2009). Manganese citrate complexes: Syntheses, crystal structures and thermal properties. Journal of Coordination Chemistry, 62(5), 793-801. [Link]

-

Topolski, A. (2011). SHORT COMMUNICATION Insight into the degradation of a manganese(III)–citrate complex in aqueous solutions. Chemical Papers, 65(3), 389-392. [Link]

-

Dendrinou-Samara, C., et al. (2004). Syntheses, Spectroscopic Studies, and Structural Characterizations of Novel Mononuclear, Water-Soluble Manganese Citrate Complexes. Inorganic Chemistry, 43(15), 4683-4691. [Link]

-

Eppley, H. J., et al. (1995). High-Frequency and -Field Electron Paramagnetic Resonance of High-Spin Manganese(III) in Axially Symmetric Coordination Complexes. Inorganic Chemistry, 34(23), 5729-5735. [Link]

-

Flores-Guzmán, M., et al. (2022). The Direct Formation of an Iron Citrate Complex Using a Metallurgical Slag as an Iron Source for Micropollutant Removal via the Photo-Fenton Process. Catalysts, 12(7), 785. [Link]

Sources

- 1. Frontiers | Can Mn coordination compounds be good candidates for medical applications? [frontiersin.org]

- 2. Manganese citrate chemistry: syntheses, spectroscopic studies, and structural characterizations of novel mononuclear, water-soluble manganese citrate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmacytimes.com [pharmacytimes.com]

- 4. researchgate.net [researchgate.net]

- 5. lib3.dss.go.th [lib3.dss.go.th]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. High frequency and field EPR spectroscopy of Mn(III) complexes in frozen solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. High-spin chloro mononuclear MnIII complexes: a multifrequency high-field EPR study. | Semantic Scholar [semanticscholar.org]

- 12. christou.chem.ufl.edu [christou.chem.ufl.edu]

- 13. researchgate.net [researchgate.net]

- 14. The Direct Formation of an Iron Citrate Complex Using a Metallurgical Slag as an Iron Source for Micropollutant Removal via the Photo-Fenton Process [mdpi.com]

An In-depth Technical Guide to the Solubility of Manganese(III) Citrate in Organic Solvents

Abstract

Manganese(III) citrate, a coordination complex of significant interest in fields ranging from medicinal chemistry to materials science, presents a unique solubility profile that is critical to its application and formulation. This technical guide provides a comprehensive exploration of the solubility of manganese(III) citrate in various organic solvents. Moving beyond a simple compilation of data, this document delves into the fundamental principles governing the dissolution of this metal-organic compound, offering researchers, scientists, and drug development professionals a robust framework for solvent selection and solubility prediction. A detailed, field-proven experimental protocol for the quantitative determination of solubility is also provided, empowering researchers to generate reliable data tailored to their specific needs.

Introduction: The Significance of Manganese(III) Citrate and its Solubility

Manganese is an essential trace element involved in numerous biological processes, and its citrate complexes are of particular importance due to their bioavailability and role in metabolic pathways[1][2][3]. Manganese(III) citrate, in particular, is investigated for its potential as a therapeutic agent and as a precursor in the synthesis of advanced materials[4]. The efficacy of manganese(III) citrate in these applications is often contingent on its ability to be dissolved and delivered in a suitable solvent system. While its aqueous solubility has been a subject of study, a comprehensive understanding of its behavior in organic solvents is crucial for applications such as organic synthesis, formulation of non-aqueous drug delivery systems, and advanced materials processing. This guide aims to fill the existing knowledge gap by providing a detailed analysis of the factors influencing the solubility of manganese(III) citrate in organic media and a practical approach to its experimental determination.

The Chemical Nature of Manganese(III) Citrate: A Prelude to its Solubility

Manganese(III) citrate is a coordination complex where the central manganese(III) ion is chelated by the citrate ligand. The citrate ion, derived from citric acid, is a multidentate ligand, capable of binding to the metal ion through its three carboxylate groups and one hydroxyl group[5]. The resulting complex is typically anionic and is stabilized by counter-ions. The solid-state structure often includes water molecules of crystallization, which play a significant role in the stability of the complex through hydrogen bonding[6][7].

The presence of multiple polar functional groups (carboxylates and hydroxyl) and the ionic nature of the complex are the primary determinants of its solubility. These features suggest that manganese(III) citrate is a highly polar compound, a characteristic that governs its interaction with different solvents.

Caption: Key chemical features of Manganese(III) Citrate influencing its solubility.

Theoretical Framework for Solubility in Organic Solvents

The adage "like dissolves like" serves as a fundamental principle in predicting solubility. For a solute to dissolve in a solvent, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

The Role of Solvent Polarity

Given the high polarity of manganese(III) citrate, it is expected to have limited solubility in non-polar organic solvents such as hexane, toluene, and diethyl ether. The weak van der Waals forces offered by these solvents are insufficient to overcome the strong ionic and hydrogen bonding forces within the manganese(III) citrate crystal lattice.

Conversely, polar organic solvents are more likely to dissolve manganese(III) citrate. These solvents can be broadly categorized into:

-

Polar Protic Solvents: These solvents, such as alcohols (e.g., methanol, ethanol), can engage in hydrogen bonding and have higher dielectric constants, which can help to solvate the ions. However, their ability to dissolve ionic compounds can be lower than that of water.

-

Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile possess large dipole moments and can effectively solvate cations. Their ability to solvate the anionic citrate complex and the counter-ions makes them promising candidates for dissolving manganese(III) citrate[8].

Factors Influencing Solubility of Metal-Organic Compounds

The solubility of metal-organic compounds like manganese(III) citrate is a complex interplay of several factors:

-

Lattice Energy: The strength of the forces holding the crystal lattice together. A higher lattice energy will generally lead to lower solubility.

-

Solvation Energy: The energy released when the solute ions are surrounded by solvent molecules. Stronger solute-solvent interactions lead to higher solvation energy and greater solubility.

-

Counter-ion Effects: The nature of the counter-ion can significantly impact solubility. Larger, more polarizable counter-ions can sometimes increase solubility in organic solvents.

-

Temperature: For most solid solutes, solubility increases with temperature as the additional thermal energy helps to overcome the lattice energy[9].

Predicted Solubility Profile of Manganese(III) Citrate

Based on the theoretical principles outlined above, a qualitative prediction of the solubility of manganese(III) citrate in various classes of organic solvents can be made. It is important to note that these are predictions and should be verified experimentally.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-polar | Hexane, Toluene, Diethyl Ether | Very Low / Insoluble | Mismatch in polarity; weak solvent-solute interactions. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Low to Moderate | Can form hydrogen bonds but may not be polar enough to overcome lattice energy effectively. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | High polarity and ability to solvate cations make them strong candidates. |

| Halogenated | Dichloromethane, Chloroform | Low | Moderately polar but lack strong hydrogen bonding capabilities. |

| Ketones | Acetone | Low to Moderate | Polar, but generally a weaker solvent for ionic compounds compared to DMSO or DMF. |

Experimental Determination of Solubility: A Step-by-Step Protocol

The lack of extensive published data necessitates a reliable experimental method for determining the solubility of manganese(III) citrate. The isothermal shake-flask method is a widely accepted and robust technique for this purpose[10][11].

Sources

- 1. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. quora.com [quora.com]

- 5. researchgate.net [researchgate.net]

- 6. Screening of metal complexes and organic solvents using the COSMOSAC-LANL model to enhance the energy density in a non-aqueous redox flow cell: an insight into the solubility - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. Manganese(iii)citrate | C6H8MnO7 | CID 90472972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. scispace.com [scispace.com]

A Technical Guide to the Discovery and Synthesis of Manganese(III) Citrate: From Historical Context to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Emergence of a Biologically Relevant Coordination Complex

The study of manganese coordination chemistry has been propelled by its profound implications in biological systems, from its role in the oxygen-evolving complex of photosystem II to its complex interplay in neurobiology. Within this landscape, the interaction of manganese with carboxylates, particularly citrate, has been a subject of sustained interest. Citric acid, a central metabolite in cellular respiration, is a versatile chelating agent for various metal ions, including manganese. The exploration of manganese-citrate complexes has unveiled a rich and diverse structural chemistry, with the manganese ion adopting various oxidation states and coordination geometries. This guide provides an in-depth technical exploration of the discovery, synthesis, and characterization of Manganese(III) citrate, a complex of significant interest due to its potential applications in catalysis and biomedical imaging.

I. Historical Perspective: The Path to Isolating a Mononuclear Mn(III) Citrate Complex

Early investigations into the interactions between manganese and citric acid laid the groundwork for understanding the complex equilibria at play in aqueous solutions. For much of the 20th century, the focus was primarily on the more stable Manganese(II) citrate complexes. The synthesis and characterization of a stable, water-soluble Manganese(III) citrate complex remained elusive for a considerable time. The inherent instability of the Mn(III) ion in aqueous solutions, where it is prone to disproportionation into Mn(II) and Mn(IV) oxides, presented a significant synthetic challenge.

A breakthrough in this area came in the year 2000, with the work of Kessissoglou and co-workers, who reported the first synthesis and structural characterization of a mononuclear, water-soluble Manganese(III) citrate complex, (NH₄)₅[Mn(C₆H₄O₇)₂]·2H₂O.[1][2][3][4] This discovery was pivotal, as it provided a stable, well-defined Mn(III) citrate species that could be studied in detail, opening the door to a deeper understanding of its properties and potential applications.

II. The Cornerstone Synthesis: A Detailed Experimental Protocol

The successful isolation of (NH₄)₅[Mn(C₆H₄O₇)₂]·2H₂O hinges on the careful control of reaction conditions, particularly pH, to stabilize the Mn(III) oxidation state. The synthesis relies on the in-situ oxidation of a Mn(II) salt in the presence of an excess of citric acid, with atmospheric oxygen serving as a mild and effective oxidizing agent.

Experimental Workflow: Synthesis of (NH₄)₅[Mn(C₆H₄O₇)₂]·2H₂O

Step-by-Step Methodology

-

Reagent Preparation: A solution of manganese(II) chloride tetrahydrate (MnCl₂·4H₂O) in deionized water is prepared. A separate aqueous solution of citric acid is also prepared.

-

Reaction Mixture: The two solutions are combined, with the citric acid being in stoichiometric excess.

-

pH Adjustment: The pH of the resulting solution is carefully adjusted to approximately 8.0 by the dropwise addition of aqueous ammonium hydroxide. This step is critical for the stabilization of the Mn(III) species.

-

Oxidation: The solution is stirred vigorously in a vessel open to the atmosphere for several days. During this time, the gradual oxidation of Mn(II) to Mn(III) by dissolved atmospheric oxygen occurs, evidenced by a color change of the solution to a deep green.

-

Isolation and Purification: The solution is filtered to remove any insoluble impurities. The filtrate is then allowed to stand for slow evaporation at room temperature. Dark green, well-formed crystals of (NH₄)₅[Mn(C₆H₄O₇)₂]·2H₂O precipitate from the solution. The crystals are collected by filtration, washed with cold ethanol and diethyl ether, and subsequently dried under vacuum.

Causality Behind Experimental Choices

-

Excess Citrate: The use of a significant excess of citric acid is crucial. The citrate ligand acts as a powerful chelator, forming a stable coordination complex with the Mn(III) ion and protecting it from disproportionation.

-

pH Control: The adjustment of the pH to the alkaline region (around 8.0) is the most critical parameter. In acidic or neutral solutions, the Mn(III) aqua ion is highly unstable. The alkaline medium facilitates the deprotonation of the citrate's carboxyl and hydroxyl groups, enhancing its chelating ability and stabilizing the higher oxidation state of manganese.

-

Aerial Oxidation: The choice of atmospheric oxygen as the oxidant is a key feature of this synthesis, rendering it a mild and convenient method. The vigorous stirring ensures a sufficient supply of dissolved oxygen to drive the oxidation of the Mn(II)-citrate precursor to the Mn(III) complex.

III. Alternative Synthetic Approaches: A Comparative Overview

While the aerial oxidation method is well-established for the synthesis of (NH₄)₅[Mn(C₆H₄O₇)₂]·2H₂O, other strategies for generating manganese carboxylate complexes exist, which could potentially be adapted for Manganese(III) citrate synthesis.

Solution Combustion Synthesis (SCS)

Solution combustion synthesis is a versatile technique for the preparation of various nanomaterials, including metal oxides. In a typical SCS process, metal nitrates (oxidizers) and a fuel (e.g., urea, glycine, or citric acid) are dissolved in a solvent and heated. The exothermic reaction that ensues leads to the formation of the desired product.

While detailed protocols for the direct synthesis of Manganese(III) citrate via SCS are not extensively reported, the method has been employed to produce manganese oxides using manganese nitrate and citric acid. In these cases, citric acid primarily acts as a fuel. Adapting this method to yield the Mn(III) citrate complex would require careful control of the fuel-to-oxidizer ratio and reaction temperature to avoid complete combustion and decomposition of the citrate ligand.

Redox Reactions in Solution

Another approach involves the use of stronger oxidizing agents to convert a pre-formed Mn(II) citrate complex to the Mn(III) state. This can be achieved by reacting a solution of a Mn(II) salt and citric acid with an oxidant such as permanganate (MnO₄⁻) or a peroxide. The stoichiometry of the oxidant must be carefully controlled to avoid over-oxidation or side reactions.

Comparison of Synthetic Routes

| Synthesis Method | Advantages | Disadvantages |

| Aerial Oxidation | Mild reaction conditions, uses a readily available and inexpensive oxidant (air), yields crystalline product. | Relatively slow reaction time (several days). |

| Solution Combustion | Rapid synthesis, can produce nanomaterials with high surface area. | Requires careful control of parameters to avoid oxide formation, potential for product inhomogeneity. |

| Chemical Oxidation | Faster than aerial oxidation, allows for more precise control of the redox reaction. | Requires stoichiometric control of a potentially hazardous oxidizing agent, may introduce impurities. |

IV. Mechanistic Insights: The Formation of the Mn(III) Citrate Complex

The formation of the Manganese(III) citrate complex via aerial oxidation of Mn(II) citrate is a multi-step process involving both coordination chemistry and electron transfer.

-

Formation of a Mn(II)-Citrate Precursor: Initially, the Mn(II) ions in the solution are chelated by the excess citrate anions. The exact stoichiometry of this precursor complex in solution can vary depending on the pH and concentration.

-

Electron Transfer (Oxidation): Dissolved molecular oxygen acts as the electron acceptor, oxidizing the Mn(II) center to Mn(III). This process is thermodynamically more favorable in the presence of the citrate ligand, which stabilizes the resulting Mn(III) ion.

-

Coordination and Stabilization: The newly formed Mn(III) ion is immediately coordinated by the fully deprotonated citrate ligands. In the case of (NH₄)₅[Mn(C₆H₄O₇)₂]·2H₂O, the Mn(III) center is octahedrally coordinated by two citrate ligands, each acting as a tridentate ligand.[1][2][3][4] The ammonium counter-ions and water molecules of crystallization further stabilize the crystal lattice through extensive hydrogen bonding.[1][2][3][4]

V. Characterization of Manganese(III) Citrate: A Multi-technique Approach

A comprehensive characterization of the synthesized Manganese(III) citrate complex is essential to confirm its identity, purity, and electronic structure. A combination of spectroscopic and analytical techniques is employed for this purpose.

| Technique | Information Obtained |

| Elemental Analysis | Confirms the empirical formula and the presence of manganese, carbon, hydrogen, and nitrogen in the correct ratios. |

| UV-Visible Spectroscopy | Provides information about the electronic transitions within the complex. The d-d transitions of the high-spin Mn(III) ion (d⁴ configuration) give rise to characteristic absorption bands in the visible region, contributing to the green color of the complex. |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identifies the vibrational modes of the citrate ligand and confirms its coordination to the manganese ion. The shifts in the carboxylate stretching frequencies are indicative of coordination. |

| Electron Paramagnetic Resonance (EPR) Spectroscopy | A powerful technique for studying paramagnetic species like Mn(III). The EPR spectrum provides information about the electronic spin state and the local environment of the Mn(III) ion. |

| Magnetic Susceptibility Measurements | Determines the magnetic moment of the complex, which confirms the high-spin d⁴ configuration of the Mn(III) ion. |

| X-ray Crystallography | Provides the definitive three-dimensional structure of the complex in the solid state, including bond lengths, bond angles, and the coordination geometry around the manganese center. |

VI. Applications in Drug Development and Biomedical Imaging

The unique properties of manganese complexes, particularly their paramagnetic nature, have positioned them as promising candidates for various biomedical applications, most notably as contrast agents in Magnetic Resonance Imaging (MRI).

Manganese-Enhanced MRI (MEMRI)

Manganese-based contrast agents offer a potential alternative to the widely used gadolinium-based agents, which have been associated with safety concerns in certain patient populations.[5] The paramagnetic Mn(II) and Mn(III) ions can significantly shorten the T1 relaxation time of water protons, leading to enhanced contrast in MR images.

While many studies have focused on Mn(II)-based agents, the stable and water-soluble nature of the Manganese(III) citrate complex makes it an intriguing candidate for further investigation in this area. Its potential advantages include:

-

Biocompatibility: Both manganese and citrate are endogenous to the human body. Manganese is an essential trace element, and the body has natural mechanisms for its transport and excretion.[5]

-

Stability: The chelation of Mn(III) by citrate provides a stable complex, which is crucial to prevent the release of free manganese ions in vivo, a key factor in potential toxicity.

-

Potential for Targeted Delivery: The citrate moiety could potentially be functionalized to target specific tissues or cells, opening possibilities for targeted molecular imaging.

Further in vivo studies are necessary to fully evaluate the efficacy and safety of Manganese(III) citrate as an MRI contrast agent.

VII. Safety and Handling

As with all chemical compounds, proper safety precautions must be observed when handling Manganese(III) citrate and its precursors.

-

Manganese Compounds: While manganese is an essential element, chronic exposure to high levels of manganese dust or fumes can lead to a neurological disorder known as manganism, which has symptoms similar to Parkinson's disease. Therefore, handling of manganese salts should be performed in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

-

Citric Acid and Ammonium Hydroxide: Citric acid is a weak organic acid and can cause skin and eye irritation. Ammonium hydroxide is corrosive and has a pungent odor. Both should be handled with care, using appropriate PPE.

VIII. Future Directions and Concluding Remarks

The discovery and synthesis of a stable, mononuclear Manganese(III) citrate complex has provided a valuable tool for exploring the coordination chemistry of Mn(III) and its potential applications. Future research in this area could focus on:

-

Exploring Alternative Synthesis Routes: Developing more rapid and efficient synthetic methods, such as a controlled solution combustion synthesis, could facilitate the production of Manganese(III) citrate for further studies.

-

In-depth Mechanistic Studies: A more detailed investigation of the kinetics and thermodynamics of the Mn(II) to Mn(III) oxidation in the presence of citrate under various conditions would provide a more complete understanding of the reaction mechanism.

-

Biomedical Applications: Rigorous in vitro and in vivo studies are needed to fully assess the potential of Manganese(III) citrate as a safe and effective MRI contrast agent. This includes evaluating its relaxivity, biodistribution, and toxicity profile.

-

Derivatization and Functionalization: Modifying the citrate ligand to incorporate targeting moieties could lead to the development of next-generation, tissue-specific imaging agents.

References

-

Kessissoglou, D. P., et al. (2000). Manganese Citrate Chemistry: Syntheses, Spectroscopic Studies, and Structural Characterizations of Novel Mononuclear, Water-Soluble Manganese Citrate Complexes. Inorganic Chemistry, 39(18), 4044–4051. [Link]

-

Massachusetts General Hospital. (2017). Manganese-based MRI contrast agent may be safer alternative to gadolinium-based agents. ScienceDaily. [Link]

-

Matzapetakis, M., et al. (2000). Syntheses, Spectroscopic Studies, and Structural Characterizations of Novel Mononuclear, Water-Soluble Manganese Citrate Complexes. PubMed. [Link]

-

Aschner, M., & Erikson, K. (2017). Manganese Toxicity. In StatPearls. StatPearls Publishing. [Link]

-

O'Neal, S. L., & Zheng, W. (2015). Manganese Toxicity Upon Overexposure: a Decade in Review. Current environmental health reports, 2(3), 315–328. [Link]

-

Maryudi, M., et al. (2009). Synthesis and Characterization of Manganese Carboxylates. Journal of Applied Sciences, 9(21), 3875-3880. [Link]

-